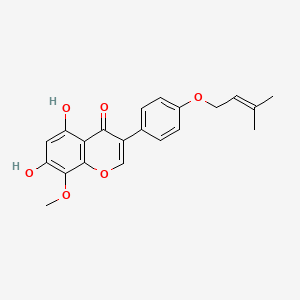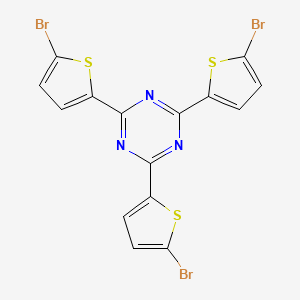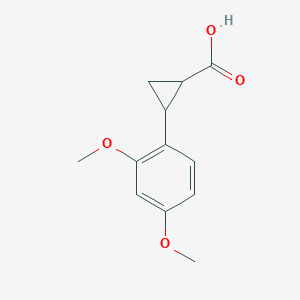
Aurmillone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’Aurmillone peut être synthétisée par différentes méthodes de synthèse organique. Une approche courante consiste à isoler le composé des graines de Millettia auriculata à l’aide de techniques d’extraction par solvant . Le composé isolé est ensuite purifié par cristallisation.
Méthodes de production industrielle : La production industrielle d’this compound implique généralement une extraction à grande échelle à partir de sources végétales. Les graines de Millettia auriculata sont traitées pour extraire les composés isoflavonoïdes, qui sont ensuite soumis à des processus de purification pour obtenir l’this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : L’Aurmillone subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites.
Substitution : Les réactions de substitution impliquant l’this compound peuvent conduire à la formation de différents dérivés substitués.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂) sont utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrure de lithium et d’aluminium (LiAlH₄) sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants et d’autres électrophiles.
Principaux produits formés :
4. Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : L’this compound est utilisée comme composé modèle dans les études de synthèse organique pour explorer les mécanismes et les voies réactionnelles.
Applications De Recherche Scientifique
Aurmillone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in organic synthesis studies to explore reaction mechanisms and pathways.
Mécanisme D'action
Le mécanisme d’action de l’Aurmillone implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, l’this compound exerce ses effets en perturbant les processus cellulaires chez les insectes et les ravageurs, ce qui entraîne leur mort. L’activité anticancéreuse du composé est supposée impliquer l’inhibition d’enzymes et de voies de signalisation spécifiques qui sont essentielles à la survie et à la prolifération des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
L’Aurmillone est unique parmi les isoflavonoïdes en raison de sa structure chimique et de ses activités biologiques spécifiques. Les composés similaires comprennent :
Millettinol : Un autre isoflavonoïde isolé de Millettia leucantha ayant une activité anticancéreuse.
Médicarpine : Connu pour ses propriétés antifongiques.
Physcion : Présente des activités laxatives et antimicrobiennes.
L’this compound se distingue par ses propriétés insecticides, pesticides et anticancéreuses potentielles combinées, ce qui en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C21H20O6 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-12(2)8-9-26-14-6-4-13(5-7-14)15-11-27-21-18(19(15)24)16(22)10-17(23)20(21)25-3/h4-8,10-11,22-23H,9H2,1-3H3 |
Clé InChI |
TVYVWMVAJHMVLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299207.png)
![5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B12299208.png)
![2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B12299212.png)

![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)


![5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one](/img/structure/B12299251.png)
![(2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl) propanoate](/img/structure/B12299265.png)

![3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12299282.png)

![butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B12299287.png)
